N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazol core modified with a methylthio (-SMe) group at the 2-position and a 5-nitrofuran-2-carboxamide moiety at the 6-position. The benzo[d]thiazol scaffold is recognized for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to its ability to interact with biological targets such as kinases and DNA .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-21-13-15-8-3-2-7(6-10(8)22-13)14-12(17)9-4-5-11(20-9)16(18)19/h2-6H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWHYLRJFAHRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing compounds are known to interact with various biochemical pathways and enzymes, potentially stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability and efficacy .
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a nitrofuran moiety and a benzothiazole derivative, which are known for their diverse biological activities. The presence of the methylthio group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : The nitrofuran component is often associated with antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Benzothiazole derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antibacterial (E. coli) | 12.5 | |
| Antifungal (Candida albicans) | 8.0 | |
| Cytotoxicity (HeLa cells) | 15.0 | |
| Inhibition of RET kinase | 0.09 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cancer Research : In vitro experiments revealed that the compound inhibited the proliferation of HeLa cervical cancer cells, with an IC50 value indicating moderate cytotoxicity. Further investigations into its mechanism suggested that it may induce apoptosis through the mitochondrial pathway.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit RET kinase, an important target in cancer therapy. The low IC50 value indicates strong inhibitory potential, warranting further exploration for developing RET inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzo[d]thiazol Cores
Compounds 7q–7t ()
The compounds 7q–7t share a benzo[d]thiazol backbone but differ in substituents:
- 7q: Features a 2-chloropyridin-4-ylamino group and 2-methoxybenzamide.
- 7r: Substituted with a 2-chloro-4-methylpyridin-3-ylamino group.
- 7s: Includes a pyrimidin-2-ylamino substituent.
- 7t: Contains a thiazol-2-ylamino group.
| Compound | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 7q | 70 | 90.0 | 177.9–180.8 |
| 7r | 77 | 90.0 | 166.5–168.1 |
| 7s | 70 | 90.0 | 169.2–171.8 |
| 7t | 68 | 92.0 | 237.7–239.1 |
These analogs demonstrate moderate-to-high yields (68–77%) and consistent purity (≥90%). The melting points vary significantly (166–240°C), likely due to differences in hydrogen bonding and steric effects from substituents. The target compound’s lack of polar groups (e.g., methoxy or chloro) may result in a lower melting point compared to 7t but higher than 7r .
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS 73590-85-9, )
This analog shares the 2-(methylthio)benzo[d]thiazol group but replaces the 5-nitrofuran-carboxamide with a picolinamide-oxygen linkage. The structural similarity score (0.56) suggests comparable electronic profiles, though the nitrofuran’s electron-withdrawing nitro group may enhance reactivity compared to the picolinamide’s aromatic system .
3,4-Dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 851206-68-3, )
This compound substitutes the methylthio group with a methyl group and adds methoxy substituents.
Functional Group Comparisons
Pharmacological Implications
- Anticancer Potential: Analogs like 7q–7t were tested against cancer cell lines (HepG2, HeLa), suggesting the target compound may share similar antiproliferative mechanisms . Dasatinib (–9), a thiazolecarboxamide kinase inhibitor, highlights the therapeutic relevance of such scaffolds in oncology.
- Nanomedicine Applications: CB-NPs () utilize benzo[d]thiazol derivatives for tumor targeting, implying that the target compound’s nitro group could be leveraged for prodrug strategies or nanoparticle conjugation .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide?
Methodological Answer:
The compound can be synthesized via coupling reactions between activated furan-2-carboxylic acid derivatives and substituted benzothiazole amines. For example, General Procedure B (as described for structurally analogous compounds in ) involves:
Activation of 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt.
Reaction with 6-amino-2-(methylthio)benzothiazole in anhydrous DMF or THF under nitrogen.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 64–69% for similar carboxamides .
Key Validation: Confirm purity using HPLC (>98%) and structural integrity via NMR (e.g., characteristic furan proton at δ 7.8–8.2 ppm and benzothiazole NH at δ 10.2–10.5 ppm) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Chromatography:
Basic: How is the compound’s preliminary biological activity assessed?
Methodological Answer:
- Antimicrobial Screening:
- Cytotoxicity:
Advanced: How do structural modifications (e.g., nitro group position, thioether substituents) impact its bioactivity?
Methodological Answer:
- Nitro Group: The 5-nitro position on furan enhances electron-withdrawing effects, improving DNA intercalation or enzyme inhibition (e.g., topoisomerases). Replacement with methoxy or methyl groups reduces potency by ~50% .
- Methylthio vs. Phenylthio: Methylthio at C2 of benzothiazole improves solubility but may reduce membrane permeability compared to bulkier substituents. SAR studies suggest a balance between lipophilicity (logP 2.5–3.5) and aqueous solubility is critical .
Advanced: What crystallographic strategies resolve structural ambiguities in derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Challenges: Poor crystal growth due to nitro group polarity. Mitigate by slow evaporation from DMSO/water (1:3) .
Advanced: How do researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Case Study: In vitro activity against E. coli (MIC = 12 µg/mL) but no in vivo efficacy ( ).
- Hypothesis: Efflux pump overexpression (e.g., AcrAB-TolC) or metabolic instability.
- Validation:
Efflux Inhibition Assay: Use phenylalanine-arginine β-naphthylamide (PAβN) to block pumps; a 4-fold MIC reduction confirms efflux involvement .
Metabolic Profiling: Incubate with liver microsomes; short half-life (<30 min) suggests CYP450-mediated degradation .
Advanced: What computational tools predict binding modes to bacterial targets like DNA gyrase?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- MD Simulations (GROMACS):
Data Contradiction: Why do some studies report high antimicrobial activity while others show limited efficacy?
Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
